Pyrrolo[2,3-d]pyrimidine derivative 12
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivative 12 typically involves multi-step reactions. One common method includes the use of cyclopentylamine, diisopropylethylamine, and ethyl acetate at room temperature, followed by reactions with various reagents such as 3,3-diethoxy-propyne, copper chloride, 6-methylpicolinic acid, sodium iodide, and potassium carbonate in dimethyl sulfoxide . The reaction conditions often involve room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to facilitate the reaction between starting materials and reagents, resulting in a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivative 12 undergoes various chemical reactions, including:
Oxidation: Using reagents such as oxone in dimethylformamide at room temperature.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly involves halogenation or alkylation reactions using reagents like thionyl chloride and dimethylamine.
Common Reagents and Conditions:
Oxidation: Oxone, dimethylformamide, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Thionyl chloride, dimethylamine, room temperature.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 12 involves the inhibition of key enzymes and signaling pathways that are crucial for cell proliferation and survival. This compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis by activating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it can inhibit angiogenesis and metastasis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
- Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines
- Pyrrolo[2,3-d]pyrimidine-azole hybrids
- Pyrrolo[2,3-d]pyrimidine-pyridine hybrids
Properties
Molecular Formula |
C33H32N6O2 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(E)-N-[3-[4-amino-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]-4-[cyclopropyl(methyl)amino]-N-methylbut-2-enamide |
InChI |
InChI=1S/C33H32N6O2/c1-37(24-15-16-24)19-7-12-30(40)38(2)25-8-6-9-26(20-25)39-21-29(31-32(34)35-22-36-33(31)39)23-13-17-28(18-14-23)41-27-10-4-3-5-11-27/h3-14,17-18,20-22,24H,15-16,19H2,1-2H3,(H2,34,35,36)/b12-7+ |
InChI Key |
NARJNVJAUDCMNV-KPKJPENVSA-N |
Isomeric SMILES |
CN(C/C=C/C(=O)N(C)C1=CC=CC(=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5)C6CC6 |
Canonical SMILES |
CN(CC=CC(=O)N(C)C1=CC=CC(=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5)C6CC6 |
Origin of Product |
United States |
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